tert-Butyl 4-chloro-3-methylbenzoate
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Overview
Description
tert-Butyl 4-chloro-3-methylbenzoate is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-chloro-3-methylbenzoate can be synthesized through the esterification of 4-chloro-3-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-methylbenzoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or ammonia in solvents like methanol or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with different functional groups.
Hydrolysis: Major products are 4-chloro-3-methylbenzoic acid and tert-butyl alcohol.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
tert-Butyl 4-chloro-3-methylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-chlorobenzoate: Lacks the methyl group at the 3-position.
tert-Butyl 3-methylbenzoate: Lacks the chlorine atom at the 4-position.
tert-Butyl benzoate: Lacks both the chlorine and methyl substituents.
Uniqueness
tert-Butyl 4-chloro-3-methylbenzoate is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and interactions with other molecules . This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 4-chloro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBYEWYYSSVXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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